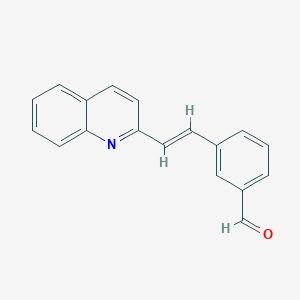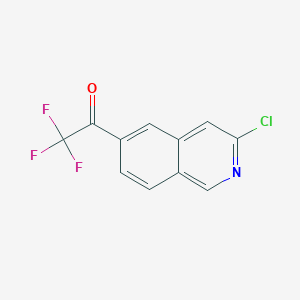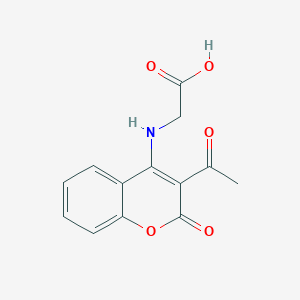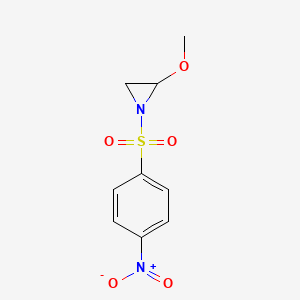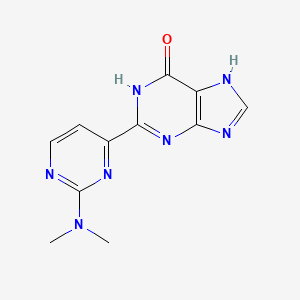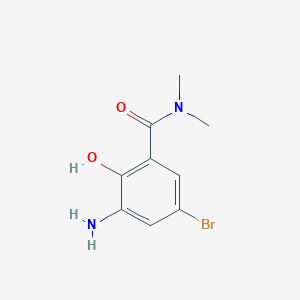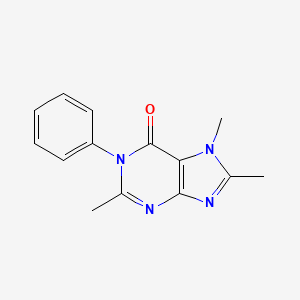
4-Bromo-6-fluoro-2,8-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-fluoro-2,8-dimetilquinolina es un compuesto aromático heterocíclico con la fórmula molecular C11H9BrFN. Pertenece a la familia de la quinolina, que es conocida por sus diversas actividades biológicas y aplicaciones en química medicinal . La presencia de átomos de bromo y flúor en su estructura mejora su reactividad y potencial para varias transformaciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-Bromo-6-fluoro-2,8-dimetilquinolina típicamente implica reacciones de varios pasos a partir de precursores fácilmente disponibles. Un método común es la ciclización de derivados de anilina apropiados seguidos de reacciones de halogenación. Por ejemplo, la reacción de acoplamiento de Suzuki-Miyaura se emplea a menudo para introducir el átomo de bromo .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar reacciones de halogenación y ciclización a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El uso de reacciones de acoplamiento cruzado catalizadas por paladio es prevalente debido a su eficiencia y selectividad .
Análisis De Reacciones Químicas
Tipos de reacciones: 4-Bromo-6-fluoro-2,8-dimetilquinolina experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de bromo y flúor pueden ser sustituidos por otros grupos funcionales utilizando reactivos nucleófilos o electrófilos.
Oxidación y reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados, que pueden exhibir propiedades únicas.
Reactivos y condiciones comunes:
Sustitución nucleófila: Reactivos como metóxido de sodio o terc-butóxido de potasio se utilizan comúnmente.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleófila puede producir varias quinolinas sustituidas, mientras que la oxidación y la reducción pueden conducir a N-óxidos de quinolina o derivados de quinolina reducidos .
Aplicaciones Científicas De Investigación
4-Bromo-6-fluoro-2,8-dimetilquinolina tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas, incluidos fármacos y agroquímicos.
Biología: El compuesto se utiliza en el estudio de la inhibición enzimática y la unión a receptores debido a su similitud estructural con las quinolinas biológicamente activas.
Industria: El compuesto se utiliza en la producción de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 4-Bromo-6-fluoro-2,8-dimetilquinolina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La presencia de átomos de bromo y flúor aumenta su afinidad de unión y selectividad. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o modular la función del receptor al interactuar con sitios de unión específicos .
Compuestos similares:
- 4-Bromo-6,8-difluoro-2-metilquinolina
- 4-Bromo-8-fluoro-2-metilquinolina
- 7-Bromo-4-cloro-2,8-dimetilquinolina
Comparación: En comparación con estos compuestos similares, 4-Bromo-6-fluoro-2,8-dimetilquinolina es única debido a su patrón de sustitución específico, que influye en su reactividad y actividad biológica. La presencia de átomos de bromo y flúor en posiciones distintas permite interacciones únicas con objetivos moleculares, convirtiéndolo en un compuesto valioso en diversas aplicaciones de investigación .
Comparación Con Compuestos Similares
- 4-Bromo-6,8-difluoro-2-methylquinoline
- 4-Bromo-8-fluoro-2-methylquinoline
- 7-Bromo-4-chloro-2,8-dimethylquinoline
Comparison: Compared to these similar compounds, 4-Bromo-6-fluoro-2,8-dimethylquinoline is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both bromine and fluorine atoms in distinct positions allows for unique interactions with molecular targets, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C11H9BrFN |
|---|---|
Peso molecular |
254.10 g/mol |
Nombre IUPAC |
4-bromo-6-fluoro-2,8-dimethylquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-6-3-8(13)5-9-10(12)4-7(2)14-11(6)9/h3-5H,1-2H3 |
Clave InChI |
GPUJVLVTFXVDCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C(C=C(N=C12)C)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


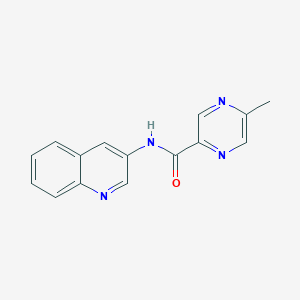
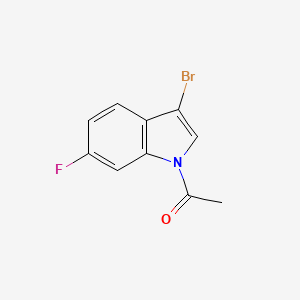
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)
